molecular formula C14H19N3OS B2988482 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797982-85-4

2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone

Cat. No.: B2988482
CAS No.: 1797982-85-4
M. Wt: 277.39
InChI Key: WCSODQHPQUIDTC-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a complex organic compound belonging to the class of pyridopyrimidines It features a thiol-substituted cyclopentane ring and a pyrido-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may begin with the formation of the pyrido-pyrimidine core, followed by thiolation and subsequent functionalization of the ethanone moiety. Specific conditions, such as the use of catalysts, temperature control, and solvent choice, are crucial for ensuring high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. Automated synthesisers and advanced purification techniques like chromatography are often employed. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone undergoes several key types of chemical reactions:

  • Oxidation: : Can lead to the formation of sulfoxides and sulfones.

  • Reduction: : Targets may include the carbonyl group.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the thiol and pyrimidine sites.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or mCPBA.

  • Reduction: : Using reducing agents like LiAlH4 or NaBH4.

  • Substitution: : Diverse reagents depending on the desired product, such as halogenating agents or organometallics.

Major Products

  • Oxidized Derivatives: : Sulfoxides, sulfones.

  • Reduced Derivatives: : Alcohols, amines.

  • Substituted Products: : Various alkylated or arylated derivatives.

Scientific Research Applications

2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone holds potential in various domains:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Potential bioactive compound in studying cellular processes.

  • Medicine: : Investigated for its pharmacological properties, including anti-cancer or anti-inflammatory effects.

  • Industry: : Utilized in the development of novel materials or as intermediates in large-scale chemical syntheses.

Mechanism of Action

The precise mechanism of action of 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone would depend on its specific applications. Generally, it may interact with biological macromolecules, disrupting normal cellular functions or targeting specific molecular pathways. Its unique structure allows for interactions with various enzymes and receptors, which can lead to a range of biological effects.

Comparison with Similar Compounds

Similar compounds include other pyridopyrimidines and thiol-containing heterocycles. Examples:

  • 6-(thiophen-2-yl)-1H-pyrido[4,3-d]pyrimidin-4-one: : Shares the pyridopyrimidine core.

  • 1-(pyrimidin-5-yl)ethanone: : Similar ethanone functionality but lacks the cyclopentylthio group.

What sets 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone apart is its combined features: a cyclopentylthio group and a dihydropyrido-pyrimidine core, giving it unique reactivity and potential utility.

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Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c18-14(9-19-12-3-1-2-4-12)17-6-5-13-11(8-17)7-15-10-16-13/h7,10,12H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSODQHPQUIDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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